molecular formula C7H3NO4S B13687629 5-Nitrobenzo[d][1,3]dioxole-2-thione

5-Nitrobenzo[d][1,3]dioxole-2-thione

Cat. No.: B13687629
M. Wt: 197.17 g/mol
InChI Key: ZLJVODBTPBHPTI-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C7H5NO4S It is a derivative of benzo[d][1,3]dioxole, featuring a nitro group at the 5-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d][1,3]dioxole-2-thione typically involves the nitration of benzo[d][1,3]dioxole followed by the introduction of the thione group. One common method involves the nitration of benzo[d][1,3]dioxole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitrobenzo[d][1,3]dioxole is then treated with a thiolating agent, such as phosphorus pentasulfide (P2S5), to introduce the thione group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-Aminobenzo[d][1,3]dioxole-2-thione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitrobenzo[d][1,3]dioxole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d][1,3]dioxole-2-thione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The thione group can also participate in redox reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzo[d][1,3]dioxole: Lacks the thione group but has similar chemical properties.

    5-Aminobenzo[d][1,3]dioxole-2-thione: A reduced form with an amino group instead of a nitro group.

    Benzo[d][1,3]dioxole-2-thione: Lacks the nitro group but has the thione group.

Uniqueness

5-Nitrobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.

Properties

Molecular Formula

C7H3NO4S

Molecular Weight

197.17 g/mol

IUPAC Name

5-nitro-1,3-benzodioxole-2-thione

InChI

InChI=1S/C7H3NO4S/c9-8(10)4-1-2-5-6(3-4)12-7(13)11-5/h1-3H

InChI Key

ZLJVODBTPBHPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)O2

Origin of Product

United States

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